molecular formula C20H10Cl4N2O2 B5914825 2,4-DICHLORO-6-[(E)-{[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL CAS No. 5790-03-4

2,4-DICHLORO-6-[(E)-{[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL

Cat. No.: B5914825
CAS No.: 5790-03-4
M. Wt: 452.1 g/mol
InChI Key: BJHBSQKYEBKILT-UHFFFAOYSA-N
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Description

2,4-DICHLORO-6-[(E)-{[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-6-[(E)-{[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL typically involves multi-step organic reactions. One common method includes the initial formation of the benzoxazole ring, followed by chlorination and subsequent imine formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-6-[(E)-{[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while reduction can yield amines .

Scientific Research Applications

2,4-DICHLORO-6-[(E)-{[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-6-[(E)-{[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DICHLORO-6-[(E)-{[2-(3-HYDROXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL
  • 2,4-DICHLORO-6-[(E)-{[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL

Properties

IUPAC Name

2,4-dichloro-6-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl4N2O2/c21-12-5-11(19(27)16(24)7-12)9-25-13-2-4-18-17(8-13)26-20(28-18)10-1-3-14(22)15(23)6-10/h1-9,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHBSQKYEBKILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973491
Record name 2,4-Dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}methylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5790-03-4
Record name 2,4-Dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}methylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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